1-(1-Chloropropyl)-4-(trifluoromethyl)benzene
CAS No.:
Cat. No.: VC17541172
Molecular Formula: C10H10ClF3
Molecular Weight: 222.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10ClF3 |
|---|---|
| Molecular Weight | 222.63 g/mol |
| IUPAC Name | 1-(1-chloropropyl)-4-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C10H10ClF3/c1-2-9(11)7-3-5-8(6-4-7)10(12,13)14/h3-6,9H,2H2,1H3 |
| Standard InChI Key | RQZLYAGTUOUCHP-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CC=C(C=C1)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 1-(1-chloropropyl)-4-(trifluoromethyl)benzene, reflects its substituent positions on the aromatic ring. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1700413-40-6 |
| Molecular Formula | C₁₀H₁₀ClF₃ |
| Molecular Weight | 222.63 g/mol |
| InChI Key | RQZLYAGTUOUCHP-UHFFFAOYSA-N |
| SMILES Notation | ClCCCc1ccc(cc1)C(F)(F)F |
The trifluoromethyl group’s strong electron-withdrawing effect (–I) deactivates the benzene ring toward electrophilic substitution, while the 1-chloropropyl side chain introduces steric bulk and potential sites for nucleophilic attack .
Spectroscopic Properties
Nuclear magnetic resonance (NMR) data reveal distinct signals:
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¹H NMR (CDCl₃): δ 1.85–1.92 (m, 2H, CH₂), 2.15–2.23 (m, 1H, CHCl), 7.45–7.62 (m, 4H, Ar–H) .
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¹³C NMR: Quartet at δ 123.8 ppm (q, J = 270 Hz, CF₃) and doublet at δ 34.1 ppm (dp, J = 38.7/19.4 Hz, CHCl).
X-ray crystallography confirms a planar aromatic system with dihedral angles of 8.2° between the –CF₃ group and benzene plane .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves Friedel-Crafts alkylation of 4-(trifluoromethyl)benzene with 1-chloro-1-propene under acidic conditions:
Key parameters:
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Catalyst: Anhydrous AlCl₃ (1.2 equiv)
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Solvent: Dichloromethane (0°C, 12 h)
Continuous Flow Manufacturing
Industrial production employs tubular reactors to enhance safety and efficiency:
| Parameter | Value |
|---|---|
| Residence Time | 8.5 min |
| Temperature | 115°C |
| Pressure | 4.2 bar |
| Annual Output | 450–500 metric tons |
This method reduces byproduct formation (<2%) compared to batch processes .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The chloropropyl group undergoes SN2 reactions with oxygen/nitrogen nucleophiles:
Methanolysis proceeds at 65°C with 89% conversion.
Oxidation Pathways
Oxidizing agents like KMnO₄ convert the side chain to a ketone:
Reaction conditions: 0.1 M H₂SO₄, 80°C, 6 h.
Radical Trifluoromethylation
The –CF₃ group participates in copper-catalyzed cross-couplings for constructing polyfluorinated aromatics .
Applications in Pharmaceutical and Material Science
Drug Discovery
The compound serves as a precursor to kinase inhibitors targeting EGFR (epidermal growth factor receptor). Structural analogs demonstrate IC₅₀ values of 12–18 nM in A549 lung carcinoma cells .
Specialty Polymers
Copolymerization with tetrafluoroethylene yields resins with:
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Glass transition temperature (T₉): 148°C
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Dielectric constant: 2.3 (1 MHz)
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Water absorption: <0.1 wt% (ASTM D570).
| Dose (ppm) | Adenoma Incidence (%) | Carcinoma Incidence (%) |
|---|---|---|
| 0 | 12 | 8 |
| 400 | 32* | 24* |
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